6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C19H15Cl3O3 |
|---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
6-chloro-7-[(2,4-dichlorophenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H15Cl3O3/c1-2-3-11-6-19(23)25-17-9-18(16(22)8-14(11)17)24-10-12-4-5-13(20)7-15(12)21/h4-9H,2-3,10H2,1H3 |
InChI Key |
KUKMFSMCEIZOSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-propyl-2H-chromen-2-one with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or dichlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents at positions 4, 6, and 7 (Table 1):
Table 1: Structural Comparison of Chromenone Derivatives
Key Structural Insights:
- Lipophilicity : The target compound’s 2,4-dichlorobenzyloxy group increases logP compared to analogs with hydroxyl or methoxy groups .
- Electron Effects: Electron-withdrawing chloro groups enhance stability and influence resonance in the chromenone core .
Antimicrobial Activity:
- The target compound’s dichlorobenzyl group may enhance activity against Gram-positive bacteria, as seen in related 5,7-dihydroxy-4-propyl derivatives (MIC: ≤100 µg/mL) .
- Alternaric acid (a natural chromenone) inhibits Botrytis cinerea and Sclerotinia sclerotiorum at 0.1 µg/mL but lacks halogenation, suggesting halogen substituents improve potency .
Antitumor Activity:
- Fluorescent 4-propyl chromenones exhibit cytotoxicity against cancer cells (IC₅₀: 10–50 µM), with chloro and benzyloxy groups enhancing DNA intercalation .
Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s high logP suggests poor aqueous solubility but favorable membrane permeability.
- Stability is influenced by the electron-withdrawing Cl groups, reducing susceptibility to metabolic degradation .
Biological Activity
6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 363.2 g/mol. Its structure features a chromen-2-one core with a 2,4-dichlorobenzyl group attached via an ether linkage.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2O3 |
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | XMYLJFPIJMHAAP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate signaling pathways involved in cellular proliferation, apoptosis, and inflammation. Preliminary studies suggest that it may inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer’s.
Anticancer Activity
Research has indicated that chromen-2-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary data suggest that it possesses inhibitory effects on the growth of pathogenic bacteria, which could be beneficial in developing new antibiotics.
Case Studies and Research Findings
- Study on Acetylcholinesterase Inhibition : A study highlighted the synthesis of coumarin derivatives and their evaluation as AChE inhibitors. The results indicated that certain derivatives exhibited promising IC50 values, suggesting potential therapeutic applications for Alzheimer's disease .
- Anticancer Studies : In vitro studies have demonstrated that compounds with similar structures to this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Testing : Research involving the testing of chromen derivatives against various microbial strains showed significant antibacterial activity, supporting their potential use as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 7-hydroxy group on the chromenone core can react with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy moiety. Solvent choice (polar aprotic solvents like DMF or acetonitrile), temperature (60–80°C), and catalyst selection (e.g., phase-transfer catalysts) significantly influence yield and selectivity. Monitoring via TLC or HPLC is critical to minimize side reactions like hydrolysis of the chlorinated benzyl group .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., shifts for the dichlorobenzyl group at δ 5.3–5.5 ppm for OCH₂ and aromatic protons at δ 7.2–7.8 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–O bonds in the chromenone core ≈1.36 Å) and confirms steric effects from the propyl and dichlorobenzyl groups. Disorder in the propyl chain may require refinement with restraints .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 437.03 for C₂₀H₁₄Cl₃O₃) .
Q. How does the electronic nature of substituents influence the compound’s reactivity?
- Methodology : Electron-withdrawing groups (e.g., Cl on the benzyl ring) reduce electron density at the chromenone core, affecting electrophilic substitution reactions. Computational tools like DFT can map frontier molecular orbitals to predict sites for functionalization. For instance, the 3-position of chromen-2-one is susceptible to electrophilic attack due to conjugation with the carbonyl group .
Advanced Research Questions
Q. How can contradictory data in literature regarding crystal packing or bioactivity be resolved?
- Methodology : Cross-validate structural data using multiple techniques (e.g., compare X-ray crystallography with powder XRD and solid-state NMR). For bioactivity discrepancies, ensure consistent assay conditions (e.g., cell lines, solvent controls). Meta-analyses of published IC₅₀ values and statistical tools (e.g., Bland-Altman plots) can identify systematic biases .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodology :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for dehalogenation side reactions) or enzyme-mediated approaches improve selectivity.
- Process optimization : Use flow chemistry to control exothermic reactions and reduce degradation. Solvent recycling (e.g., DMF via distillation) enhances cost efficiency .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodology :
- Pharmacophore modeling : Identify critical moieties (e.g., the dichlorobenzyl group’s role in hydrophobic interactions).
- Analog synthesis : Replace the propyl group with cyclopropyl or fluorinated chains to modulate lipophilicity. Biological testing against targets (e.g., kinases or GPCRs) can validate hypotheses .
Q. What advanced techniques elucidate interactions between this compound and biological targets?
- Methodology :
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., values for protein-ligand interactions).
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish binding modes.
- Cryo-EM/X-ray co-crystallography : Resolves binding poses in enzyme active sites .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
